molecular formula C13H21NO3 B193002 Des(isopropoxyethyl) Bisoprolol CAS No. 62572-93-4

Des(isopropoxyethyl) Bisoprolol

Cat. No.: B193002
CAS No.: 62572-93-4
M. Wt: 239.31 g/mol
InChI Key: XWWMQUXRXOEXDS-UHFFFAOYSA-N
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Description

Des(isopropoxyethyl) Bisoprolol is a derivative of Bisoprolol, a well-known beta-blocker used primarily for treating high blood pressure and heart-related conditions. This compound is characterized by its molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a selective beta-1 adrenergic receptor blocker, which means it primarily affects the heart and circulation of blood in the arteries and veins .

Scientific Research Applications

Des(isopropoxyethyl) Bisoprolol has several applications in scientific research:

    Chemistry: Used as a reference compound in the synthesis of related beta-blockers and for studying reaction mechanisms.

    Biology: Employed in studies investigating the effects of beta-blockers on cellular processes and receptor interactions.

    Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a cardiovascular agent.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.

Safety and Hazards

The safety and hazards of Des(isopropoxyethyl) Bisoprolol are not explicitly mentioned in the available resources. It is recommended to handle it with care and use it only for R&D purposes .

Biochemical Analysis

Biochemical Properties

Des(isopropoxyethyl) Bisoprolol interacts with various enzymes and proteins in the body. As a metabolite of Bisoprolol, it is likely to interact with similar biomolecules. Bisoprolol is known to selectively block beta 1-adrenoceptor , which are located mainly in the heart and in the kidneys, lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle . The nature of these interactions involves the blocking of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) at β-adrenergic receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully elucidated. Given its relationship to Bisoprolol, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Bisoprolol, for instance, affects the heart and circulation of blood in the arteries and veins .

Molecular Mechanism

Bisoprolol, the parent compound, exerts its effects at the molecular level by selectively blocking beta 1-adrenoceptor . This results in a decrease in heart rate, cardiac output, and blood pressure .

Metabolic Pathways

Bisoprolol is metabolized primarily by the liver

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(isopropoxyethyl) Bisoprolol involves several steps. One common method starts with 4-hydroxybenzyl alcohol and 2-isopropoxyethanol . These reactants are heated to produce 4-((2-isopropoxyethoxy)methyl)phenol . This intermediate is then treated with sodium hydroxide in toluene at 25-30°C, followed by reflux and azeotropic distillation to remove water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Des(isopropoxyethyl) Bisoprolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMQUXRXOEXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438602
Record name Des(isopropoxyethyl) Bisoprolol
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URL https://comptox.epa.gov/dashboard/DTXSID00438602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-93-4
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62572-93-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Des(isopropoxyethyl) Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
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Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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